2-Chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide
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Overview
Description
KSC-34 is a covalent modifier of protein disulfide isomerase A1 (PDIA1). It is a selective inhibitor targeting the a-site of PDIA1, inhibiting PDIA1 reductase activity in a time-dependent manner. This compound is used to study diseases caused by abnormalities in amyloid proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
KSC-34 is synthesized through a series of chemical reactions involving the incorporation of a (4-phenylbutyl)methylamine diversity element for optimized binding to the active site of the a domain of PDIA1. The synthesis involves the use of a chloroacetamide electrophile for covalent modification of C53 on PDIA1 .
Industrial Production Methods
The industrial production of KSC-34 involves the use of advanced organic synthesis techniques, ensuring high purity and yield. The compound is typically stored under nitrogen at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
KSC-34 undergoes several types of chemical reactions, including:
Oxidation: Involves the loss of electrons.
Reduction: Involves the gain of electrons.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution reactions may yield various derivatives of KSC-34 with different functional groups .
Scientific Research Applications
KSC-34 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the functions of PDIA1.
Biology: Helps in understanding the role of PDIA1 in protein folding and cellular functions.
Medicine: Investigated for its potential therapeutic value in treating diseases caused by amyloid protein abnormalities.
Industry: Used in the development of selective inhibitors for various biochemical applications .
Mechanism of Action
KSC-34 exerts its effects by selectively binding to the a domain of PDIA1. It contains a (4-phenylbutyl)methylamine diversity element for optimized binding and a chloroacetamide electrophile for covalent modification of C53 on PDIA1. This selective binding inhibits PDIA1 reductase activity, leading to decreased secretion of destabilized amyloidogenic proteins .
Comparison with Similar Compounds
Similar Compounds
RB-11-ca: Another selective inhibitor of PDIA1 with similar binding properties.
Compound 147: A regulator of endoplasmic reticulum proteostasis that also targets PDIs.
Uniqueness
KSC-34 is unique due to its high selectivity for the a domain of PDIA1, displaying a 30-fold selectivity over the a’ domain. This selectivity makes it a valuable tool for studying the specific functions of PDIA1 and exploring the therapeutic potential of site-selective PDI inhibitors .
Properties
IUPAC Name |
2-chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN7O/c1-3-12-24-19-26-20(25-14-13-23-18(30)16-22)28-21(27-19)29(2)15-8-7-11-17-9-5-4-6-10-17/h1,4-6,9-10H,7-8,11-16H2,2H3,(H,23,30)(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGDVCZDAPRIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC1=CC=CC=C1)C2=NC(=NC(=N2)NCC#C)NCCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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